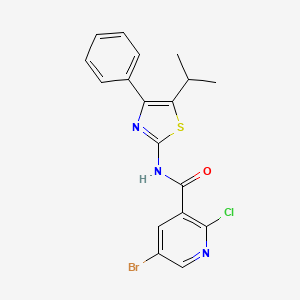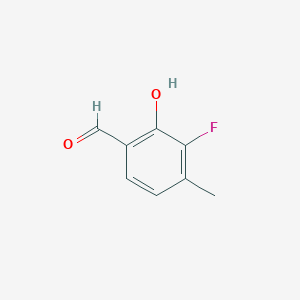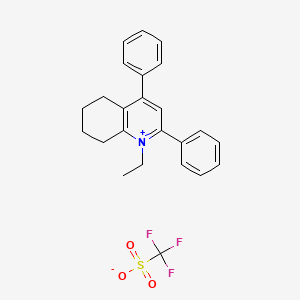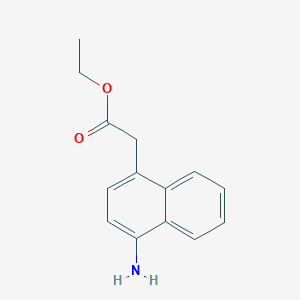
5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide" is a complex molecule that likely exhibits a range of intermolecular interactions and chemical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related halogenated pyridine derivatives often involves multi-step reactions, starting from basic materials such as pyridine or halogenated pyridines. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide starts from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods suggest that the synthesis of the compound may also involve halogenation, aryl substitution, and amide formation steps.
Molecular Structure Analysis
The molecular structure of halogenated pyridine derivatives is often confirmed by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by single-crystal X-ray diffraction studies . These compounds can exhibit various intramolecular interactions, such as hydrogen bonding, which can influence their molecular conformation and stability. For example, the 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide forms an intramolecular C-H…N hydrogen bond, creating a stable ring motif .
Chemical Reactions Analysis
The reactivity of halogenated pyridine derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the position of the halogen atoms. These compounds can participate in further chemical reactions, such as Suzuki coupling, which is used to synthesize 2,5-di[4'-(9H-carbazol-9-yl)phenyl]pyridine . The presence of halogen atoms can also facilitate nucleophilic substitution reactions, as seen in the synthesis of 3-chloro-2-hydrazine pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridine derivatives can be deduced from their molecular structure and intermolecular interactions. The crystal packing is often stabilized by hydrogen bonds and π-interactions, which can include C-H…π, π…π, and lone pair halogen…π contacts . These interactions contribute to the solid-state stability of the compounds and can affect their melting points, solubility, and other physical properties. The biological activities, such as insecticidal and fungicidal properties, are also evaluated for some derivatives, indicating potential applications in agriculture .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other heterocyclic compounds, it may influence a variety of biochemical pathways, potentially impacting cellular processes such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown Its distribution within the body would depend on factors such as protein binding and lipid solubility. The compound would likely be metabolized in the liver, with potential excretion routes including renal and biliary elimination .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other heterocyclic compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential impacts on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetic background, and health status can also influence the compound’s efficacy and potential side effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-10(2)15-14(11-6-4-3-5-7-11)22-18(25-15)23-17(24)13-8-12(19)9-21-16(13)20/h3-10H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDBAMSTQINDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=C(N=CC(=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(4-phenyl-5-propan-2-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)


![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)
![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)


![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)
![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)